molecular formula C10H16ClN3O5 B001306 Benserazide hydrochloride CAS No. 14919-77-8

Benserazide hydrochloride

Número de catálogo B001306
Número CAS: 14919-77-8
Peso molecular: 293.7 g/mol
Clave InChI: ULFCBIUXQQYDEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benserazide is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor, which is unable to cross the blood–brain barrier . It is on the World Health Organization’s List of Essential Medicines . It is used in the management of Parkinson’s disease in combination with L-DOPA .


Synthesis Analysis

The synthetic method for an intermediate of benserazide hydrochloride comprises the following steps :

  • Step ©: Reacting serine hydrazide obtained in the step (b) with 2,3,4-trihydroxybenzaldehyde in a methanol system, so as to obtain N- (DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone .

Molecular Structure Analysis

The molecular formula of Benserazide hydrochloride is C10H15N3O5.ClH . The average mass is 279.678 Da and the mono-isotopic mass is 279.062195 Da .


Chemical Reactions Analysis

Benserazide hydrochloride is a strongly basic substance. Volumetric titration in combination with a buffer solution for strong bases is recommended and can lead to improved solubility and a more stable medium, leading to more reproducible results .

Aplicaciones Científicas De Investigación

Anticancer Effects

Benserazide hydrochloride, a cystathionine beta-synthase (CBS) inhibitor, potentially enhances the anticancer effects of paclitaxel . It inhibits the S-sulfhydration of SIRT1 and the HIF1-α/VEGF pathway . The elevated activity of CBS, an enzyme responsible for producing endogenous hydrogen sulfide (H2S), plays a significant role in promoting tumor growth, invasiveness, and metastatic potential . The combination of benserazide with paclitaxel demonstrated stronger antitumor activity in KYSE450, A549, and HCT8 cells .

Antifungal Effects

Benserazide hydrochloride exhibits antifungal activities against C. albicans . It has been found that the combination of Benserazide hydrochloride and Fluconazole not only showed synergistic effects against planktonic cells and preformed biofilms within 8 hours but also enhanced the antifungal activity in infected G. mellonella larvae .

Parkinson’s Disease Treatment

Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase inhibitor that can be combined with L-3,4-dihydroxyphenylalanine (L-DOPA) to treat age-related neurodegenerative disorder and Parkinson’s disease .

Inhibition of Tyrosine Hydroxylase

Benserazide hydrochloride serves as an inhibitor of tyrosine hydroxylase (TH) . Tyrosine hydroxylase is the enzyme responsible for catalyzing the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

Inhibition of Tryptophan Hydroxylase

Benserazide hydrochloride also acts as a Tryptophan hydroxylase (TPH) inhibitor . Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin, a neurotransmitter that plays a key role in mood regulation.

Inhibition of L-aromatic Amino Acid Decarboxylase

Benserazide hydrochloride is used as an inhibitor for aromatic L-amino acid decarboxylase . This enzyme is responsible for the decarboxylation of L-DOPA to dopamine, a neurotransmitter involved in several neurological functions including mood, reward, addiction, and movement.

Mecanismo De Acción

Target of Action

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor . This enzyme is the primary target of Benserazide, and it plays a crucial role in the metabolism of levodopa, a drug used to treat Parkinson’s disease .

Mode of Action

Benserazide acts by inhibiting the decarboxylation of levodopa to dopamine in extracerebral tissues . It is incapable of crossing the blood-brain barrier itself but prevents the formation of dopamine from levodopa outside the brain . This action minimizes the occurrence of extracerebral side effects caused by increased levels of circulating dopamine, such as nausea, vomiting, or even cardiac arrhythmias .

Biochemical Pathways

The primary biochemical pathway affected by Benserazide is the conversion of levodopa into dopamine. By inhibiting the decarboxylation of levodopa in extracerebral tissues, Benserazide ensures that dopamine is primarily produced in the brain, where it is needed to manage the symptoms of Parkinson’s disease .

Pharmacokinetics

Benserazide is hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and the liver . The half-life of Benserazide is documented as 1.5 hours , and it is largely protected against decarboxylation mainly by way of this . The pharmacokinetic parameters of levodopa and benserazide were found to be different in a study .

Result of Action

The primary result of Benserazide’s action is the increased availability of dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease . It should be noted that benserazide cannot reduce the centrally mediated side effects of levodopa, particularly dyskinesia .

Action Environment

The action of Benserazide is influenced by the fact that it cannot cross the blood-brain barrier . This characteristic ensures that its action is confined to peripheral tissues, thereby minimizing the peripheral side effects of levodopa therapy . .

Safety and Hazards

Benserazide hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Benserazide is currently indicated for use as a combination therapy with levodopa for the treatment of Parkinson’s disease in adults > 25 years of age, with the exception of drug-induced parkinsonism . The European Medicines Agency has conferred an orphan designation upon benserazide hydrochloride as a potential therapy for beta thalassaemia . Studies are ongoing, but no evidence has been formally elucidated as of yet .

Propiedades

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045412
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benserazide hydrochloride

CAS RN

14919-77-8
Record name Benserazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENSERAZIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENSERAZIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benserazide hydrochloride
Reactant of Route 2
Reactant of Route 2
Benserazide hydrochloride
Reactant of Route 3
Benserazide hydrochloride
Reactant of Route 4
Benserazide hydrochloride
Reactant of Route 5
Benserazide hydrochloride
Reactant of Route 6
Benserazide hydrochloride

Q & A

Q1: What is the primary mechanism of action of Benserazide Hydrochloride?

A1: Benserazide Hydrochloride acts as a peripheral decarboxylase inhibitor, preventing the conversion of Levodopa to Dopamine outside the central nervous system. [, , ] This targeted action enhances Levodopa's availability for transport to the brain, where it can be converted into Dopamine to address the Dopamine deficiency characteristic of Parkinson’s Disease. [, , , , , ]

Q2: Can Benserazide Hydrochloride alone influence neurotransmitter levels?

A3: While primarily recognized for its role in enhancing Levodopa’s efficacy, Benserazide Hydrochloride alone does not appear to significantly alter plasma norepinephrine levels or impact the number of α2-adrenergic receptors in platelet membranes. []

Q3: What is the molecular formula and weight of Benserazide Hydrochloride?

A4: The molecular formula for Benserazide Hydrochloride is C10H15N3O5 · HCl, and its molecular weight is 293.7 g/mol. [, , ]

Q4: Are there any unique spectroscopic characteristics of Benserazide Hydrochloride?

A5: Benserazide Hydrochloride can be analyzed using ultraviolet (UV) absorption spectrophotometry. [] It exhibits specific absorbance peaks, allowing for its quantification in mixtures, such as formulations containing both Benserazide Hydrochloride and Levodopa. []

Q5: How stable is Benserazide Hydrochloride in pharmaceutical formulations?

A6: Maintaining Benserazide Hydrochloride's stability in pharmaceutical formulations is crucial. Strategies such as coating the drug in resin have been explored to enhance stability and improve the drug's sustained-release properties. [, ]

Q6: How does the distribution of Benserazide Hydrochloride within a combination tablet impact its effectiveness?

A7: Research using near-infrared (NIR) and low-frequency Raman spectroscopy imaging techniques has revealed that the uniform distribution of Benserazide Hydrochloride within combination tablets is essential for consistent drug content and, consequently, therapeutic efficacy. []

Q7: Does Benserazide Hydrochloride exhibit any catalytic properties?

A8: While Benserazide Hydrochloride is not generally recognized for its catalytic properties, its interaction with enzymes like aromatic L-amino acid decarboxylase is central to its pharmacological action. []

Q8: Beyond Parkinson’s Disease, are there other potential applications for Benserazide Hydrochloride?

A9: Emerging research suggests that Benserazide Hydrochloride may hold potential for applications beyond Parkinson's Disease. Studies are exploring its antifungal properties, particularly against Candida albicans, both alone and in combination with existing antifungals like Fluconazole. [] Additionally, its potential as a therapeutic agent for sickle cell disease is being investigated under an orphan drug designation. []

Q9: Have computational methods been employed to study Benserazide Hydrochloride?

A10: Yes, in silico studies have utilized molecular docking techniques to explore the interaction of Benserazide Hydrochloride with specific targets, such as the neuraminidase enzyme of the H7N9 avian influenza virus. []

Q10: What strategies have been explored to improve Benserazide Hydrochloride's formulation and delivery?

A12: Researchers are actively investigating innovative formulation approaches to enhance Benserazide Hydrochloride's therapeutic profile. These include developing sustained-release suspensions [, ], controlled-release capsules [], and gastro-floating sustained-release capsules [] to improve the drug's bioavailability, reduce dosing frequency, and enhance patient compliance. [, , ]

Q11: Is there information available regarding SHE regulations for Benserazide Hydrochloride?

A11: The provided research papers do not offer specific details concerning SHE regulations related to Benserazide Hydrochloride.

Q12: What is the pharmacokinetic profile of Benserazide Hydrochloride?

A14: Benserazide Hydrochloride, when co-administered with Levodopa, demonstrates a relatively short half-life, typically around 0.6 hours. [] It is primarily intended to act peripherally, minimizing its passage across the blood-brain barrier. [, , ]

Q13: How does the co-administration of Benserazide Hydrochloride affect Levodopa's pharmacokinetics?

A15: Benserazide Hydrochloride, by inhibiting peripheral Levodopa decarboxylation, significantly influences Levodopa’s pharmacokinetic profile. This inhibition leads to increased plasma concentrations of Levodopa and enhanced transport across the blood-brain barrier, ultimately resulting in greater Dopamine availability in the brain. [, , , , , ]

Q14: Has the efficacy of Benserazide Hydrochloride been evaluated in animal models?

A16: Studies have investigated the effects of Benserazide Hydrochloride in animal models. For instance, research has explored its potential in alleviating motor dysfunction and reducing striatal apoptosis in a mouse model of Parkinson's Disease. []

Q15: Are there clinical trials evaluating Benserazide Hydrochloride's therapeutic potential?

A17: Several clinical trials have assessed the efficacy and safety of Benserazide Hydrochloride in combination with Levodopa for managing Parkinson's Disease. [, ]

Q16: Is there evidence of resistance development to Benserazide Hydrochloride?

A16: The provided research articles do not indicate any documented cases of resistance development specifically to Benserazide Hydrochloride.

Q17: What are the potential adverse effects associated with Benserazide Hydrochloride?

A19: While generally well-tolerated, Benserazide Hydrochloride may be associated with certain adverse effects, particularly when used in conjunction with Levodopa. In rare instances, it has been linked to the development of malignant syndrome, characterized by symptoms like fever, muscle rigidity, and altered consciousness. [, ]

Q18: Can Benserazide Hydrochloride affect homocysteine levels in Parkinson’s Disease patients?

A20: Studies suggest a potential link between Benserazide Hydrochloride administration and elevated homocysteine levels in individuals with Parkinson's Disease. [] This association is noteworthy due to the potential cardiovascular risks linked to hyperhomocysteinemia. []

Q19: Have specific biomarkers been identified to predict Benserazide Hydrochloride's efficacy?

A19: While the research papers provided do not delve into specific biomarkers for predicting Benserazide Hydrochloride's efficacy, investigating potential biomarkers could contribute to personalized treatment approaches.

Q20: What analytical methods are commonly employed for Benserazide Hydrochloride analysis?

A23: Various analytical techniques are utilized for the characterization and quantification of Benserazide Hydrochloride, including high-performance liquid chromatography (HPLC) [, , ], UV absorption spectrophotometry [], capillary zone electrophoresis with amperometric detection [], and spectroscopic methods such as NIR and Raman spectroscopy imaging. []

Q21: What is known about the environmental impact and degradation of Benserazide Hydrochloride?

A21: The research provided does not offer specific insights into the environmental fate and effects of Benserazide Hydrochloride.

Q22: How do the dissolution properties of Benserazide Hydrochloride affect its bioavailability?

A25: Benserazide Hydrochloride's dissolution rate significantly influences its bioavailability and, consequently, its therapeutic effectiveness. Formulation strategies aimed at optimizing dissolution are crucial for achieving desirable drug release profiles. [, , ]

Q23: How are analytical methods for Benserazide Hydrochloride validated?

A23: The provided research does not elaborate on the specific validation procedures employed for analytical methods used to quantify Benserazide Hydrochloride.

Q24: What measures are taken to ensure the quality and consistency of Benserazide Hydrochloride products?

A27: Ensuring the pharmaceutical quality of Benserazide Hydrochloride products is paramount. Studies have compared the quality of generic formulations to the original brand-name product (Madopar® / Prolopa®), highlighting the importance of rigorous quality control measures throughout the manufacturing process. [, ]

Q25: Does Benserazide Hydrochloride induce any immunological responses?

A25: The research provided does not discuss the immunogenic potential of Benserazide Hydrochloride.

Q26: Does Benserazide Hydrochloride interact with drug transporters?

A29: While the provided papers don't extensively explore this aspect, Benserazide Hydrochloride's interaction with transporters influencing Levodopa's uptake and efflux, particularly at the blood-brain barrier, is crucial for its therapeutic action. [, , ]

Q27: Does Benserazide Hydrochloride influence drug-metabolizing enzymes?

A30: A key aspect of Benserazide Hydrochloride's action is its potent inhibition of the enzyme aromatic L-amino acid decarboxylase, primarily in peripheral tissues. [] This targeted enzyme inhibition prevents the premature conversion of Levodopa to Dopamine outside the central nervous system. [, , ]

Q28: What is known about the biocompatibility of Benserazide Hydrochloride?

A28: The research presented does not provide specific details regarding the biocompatibility or biodegradability of Benserazide Hydrochloride.

Q29: Are there alternative compounds to Benserazide Hydrochloride in the treatment of Parkinson's Disease?

A32: Carbidopa is another decarboxylase inhibitor commonly used in conjunction with Levodopa for managing Parkinson's Disease. [, , ] The choice between Carbidopa and Benserazide Hydrochloride often depends on factors such as individual patient response, formulation availability, and physician preference. [, , ]

Q30: Are there specific guidelines for the recycling and disposal of Benserazide Hydrochloride?

A30: The provided research papers do not offer insights into the recycling and waste management practices for Benserazide Hydrochloride.

Q31: What research tools and resources are available for studying Benserazide Hydrochloride?

A34: The research highlights various techniques and tools used to study Benserazide Hydrochloride, including in vitro cell-based assays [], animal models of Parkinson's Disease and other conditions [, ], and clinical trials involving human subjects. [, ] Advanced analytical techniques like HPLC, UV spectrophotometry, and spectroscopic methods enable researchers to characterize and quantify the compound, assess its stability, and evaluate its distribution in pharmaceutical formulations. [, , , , ]

Q32: What are some key milestones in the research and development of Benserazide Hydrochloride?

A32: The provided research does not delve into the specific historical context or milestones associated with Benserazide Hydrochloride's discovery and development.

Q33: How has cross-disciplinary research advanced our understanding of Benserazide Hydrochloride?

A36: The research showcases the collaborative efforts of scientists from diverse disciplines, including pharmacology, medicinal chemistry, analytical chemistry, and clinical medicine, in advancing our understanding and application of Benserazide Hydrochloride. This interdisciplinary approach has been instrumental in unraveling the compound's mechanism of action, optimizing its formulations, evaluating its efficacy and safety, and exploring its potential for broader therapeutic applications. [, , , , , , , , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.